molecular formula C11H22N2O2 B3368809 (S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 219323-14-5

(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B3368809
CAS No.: 219323-14-5
M. Wt: 214.3 g/mol
InChI Key: SRIANBFFCCZBBZ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl esters are widely used in synthetic organic chemistry, often as masked carboxyl group surrogates in peptide chemical synthesis . They are typically colorless liquids with a fruity or camphor-like smell .


Synthesis Analysis

Tert-butyl esters can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

Tert-butyl esters have a carbon atom connected to three other carbon atoms and an oxygen atom. The oxygen atom is then connected to a carbonyl group, which is connected to the rest of the molecule .


Chemical Reactions Analysis

Tert-butyl esters can undergo various reactions. For example, they can be deprotected using trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene .


Physical and Chemical Properties Analysis

Tert-butyl esters are typically colorless liquids with a fruity or camphor-like smell . They have a high solubility and low Henry’s law constant, making them persistent pollutants in the environment .

Mechanism of Action

The mechanism of action of tert-butyl esters in chemical reactions often involves the tert-butyl group acting as a protecting group for carboxylic acids. This group can then be removed under certain conditions, such as the presence of an acid .

Safety and Hazards

Tert-butyl esters are flammable and can be hazardous if inhaled or come into contact with the skin or eyes . Protective clothing, including gloves, should be worn when handling these chemicals .

Future Directions

The development of safer and more efficient methods for the synthesis and use of tert-butyl esters is an active area of research. This includes finding alternative conditions for the interaction of tert-butanol with amino acid derivatives , and developing methods for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Properties

IUPAC Name

tert-butyl N-[(3S)-4,4-dimethylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8,4)5/h8,12H,6-7H2,1-5H3,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIANBFFCCZBBZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
(S)-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.